molecular formula C15H10ClF2NO B5779412 3-(2-chloro-6-fluorophenyl)-N-(4-fluorophenyl)acrylamide

3-(2-chloro-6-fluorophenyl)-N-(4-fluorophenyl)acrylamide

Cat. No. B5779412
M. Wt: 293.69 g/mol
InChI Key: USSWSHQOGSFRGL-CMDGGOBGSA-N
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Description

3-(2-chloro-6-fluorophenyl)-N-(4-fluorophenyl)acrylamide, also known as CF3, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential as an anticancer agent.

Mechanism of Action

3-(2-chloro-6-fluorophenyl)-N-(4-fluorophenyl)acrylamide exerts its anticancer activity by targeting the microtubule network, which is essential for cell division and proliferation. 3-(2-chloro-6-fluorophenyl)-N-(4-fluorophenyl)acrylamide binds to the colchicine binding site of tubulin and disrupts the microtubule dynamics, leading to the arrest of cell division and eventual cell death.
Biochemical and Physiological Effects:
3-(2-chloro-6-fluorophenyl)-N-(4-fluorophenyl)acrylamide has been found to induce the accumulation of cells in the G2/M phase of the cell cycle, leading to the inhibition of cell proliferation. 3-(2-chloro-6-fluorophenyl)-N-(4-fluorophenyl)acrylamide also induces apoptosis by activating the caspase cascade and upregulating pro-apoptotic proteins. Additionally, 3-(2-chloro-6-fluorophenyl)-N-(4-fluorophenyl)acrylamide has been found to inhibit the migration and invasion of cancer cells, which is essential for metastasis.

Advantages and Limitations for Lab Experiments

3-(2-chloro-6-fluorophenyl)-N-(4-fluorophenyl)acrylamide exhibits high potency and selectivity towards cancer cells, making it a promising candidate for further development as an anticancer agent. However, 3-(2-chloro-6-fluorophenyl)-N-(4-fluorophenyl)acrylamide has poor solubility in aqueous solutions, which may limit its use in in vivo studies. Additionally, 3-(2-chloro-6-fluorophenyl)-N-(4-fluorophenyl)acrylamide has not been extensively studied for its pharmacokinetic and pharmacodynamic properties, which may affect its efficacy and safety in clinical settings.

Future Directions

Future studies should focus on improving the solubility and pharmacokinetic properties of 3-(2-chloro-6-fluorophenyl)-N-(4-fluorophenyl)acrylamide to enhance its efficacy as an anticancer agent. Additionally, the mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-(4-fluorophenyl)acrylamide should be further elucidated to identify potential drug targets and develop more effective treatments for cancer. Finally, the potential synergistic effects of 3-(2-chloro-6-fluorophenyl)-N-(4-fluorophenyl)acrylamide with other chemotherapeutic agents should be investigated to improve its clinical efficacy.

Synthesis Methods

The synthesis of 3-(2-chloro-6-fluorophenyl)-N-(4-fluorophenyl)acrylamide involves the reaction of 2-chloro-6-fluoroaniline with 4-fluorobenzaldehyde in the presence of acetic anhydride and catalytic amount of p-toluenesulfonic acid. The resulting product is then reacted with acryloyl chloride to obtain 3-(2-chloro-6-fluorophenyl)-N-(4-fluorophenyl)acrylamide in high yield and purity.

Scientific Research Applications

3-(2-chloro-6-fluorophenyl)-N-(4-fluorophenyl)acrylamide has been extensively studied for its potential as an anticancer agent. Several studies have shown that 3-(2-chloro-6-fluorophenyl)-N-(4-fluorophenyl)acrylamide exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. 3-(2-chloro-6-fluorophenyl)-N-(4-fluorophenyl)acrylamide has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

properties

IUPAC Name

(E)-3-(2-chloro-6-fluorophenyl)-N-(4-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF2NO/c16-13-2-1-3-14(18)12(13)8-9-15(20)19-11-6-4-10(17)5-7-11/h1-9H,(H,19,20)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSWSHQOGSFRGL-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=CC(=O)NC2=CC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C/C(=O)NC2=CC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2-chloro-6-fluorophenyl)-N-(4-fluorophenyl)prop-2-enamide

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